5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of both bromine and iodine atoms attached to the pyrrolopyridine ring. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Biochemical Analysis
Biochemical Properties
5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, often acting as an inhibitor or modulator. For instance, it has been observed to interact with kinases, which are enzymes that play a pivotal role in cell signaling pathways. The bromine and iodine atoms in the compound can form halogen bonds with amino acid residues in the active sites of these enzymes, thereby influencing their activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can inhibit the proliferation of cells by interfering with the signaling pathways that regulate cell growth and division . Additionally, it can modulate the expression of genes involved in apoptosis, leading to programmed cell death in malignant cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, forming stable complexes that inhibit their activity. This binding often involves halogen bonds and hydrophobic interactions with specific amino acid residues . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit specific enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity, due to its accumulation in the liver and kidneys . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the uptake of the compound into cells, where it can accumulate in specific organelles, such as the mitochondria and the nucleus . The distribution of the compound within tissues is influenced by its chemical properties, including its hydrophobicity and ability to form halogen bonds .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, it can be found in the nucleus, where it can interact with DNA and transcription factors to regulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine typically involves the halogenation of pyrrolopyridine derivatives. One common method includes the bromination and iodination of 1H-pyrrolo[2,3-b]pyridine. The reaction conditions often involve the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available pyrrolopyridine precursors. The process includes halogenation reactions under controlled conditions to ensure high yield and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyrrolopyridine ring.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: 5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the interactions of halogenated heterocycles with biological macromolecules. It can serve as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives have shown activity against various biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are exploited in the manufacture of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The halogen atoms can form halogen bonds with biological molecules, influencing their structure and function. The compound can also participate in electron transfer reactions, affecting cellular redox states and signaling pathways.
Comparison with Similar Compounds
- 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine
- 4-Iodo-1H-pyrrolo[2,3-b]pyridine
Uniqueness: 5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and binding properties. This dual halogenation enhances its utility in synthetic and medicinal chemistry compared to its mono-halogenated counterparts.
Properties
IUPAC Name |
5-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZKOWKFWMBLLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40727047 | |
Record name | 5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40727047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092580-04-5 | |
Record name | 5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40727047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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